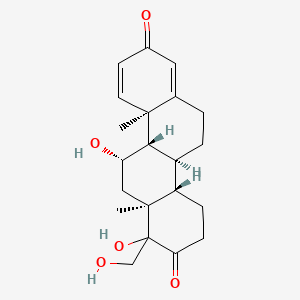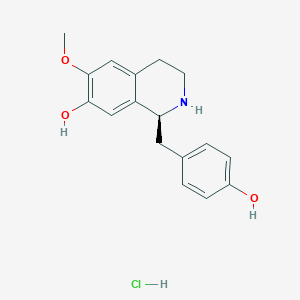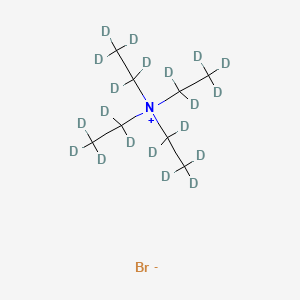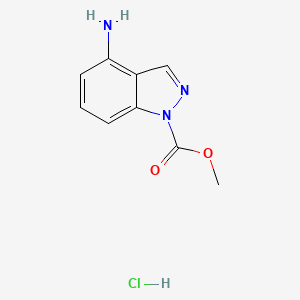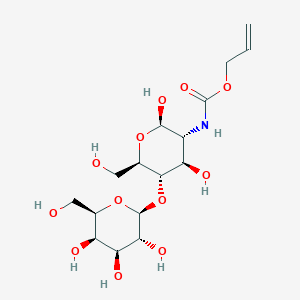
N-Allyloxycarbonyl-beta-lactosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
N-Allyloxycarbonyl-beta-lactosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Allyloxycarbonyl-beta-lactosamine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Glycan Screening: It is utilized in high-throughput glycan screening services to study glycan structures and their interactions.
Glyco-engineering: It is employed in glyco-engineered mammalian cell expression systems to modify glycan structures for various applications.
Mecanismo De Acción
The mechanism of action of N-Allyloxycarbonyl-beta-lactosamine involves its interaction with specific molecular targets and pathways. It is known to serve as a scaffold for terminal modifications such as ABO blood group antigens and sialyl Lewis X structures . These modifications play a crucial role in cell-cell interactions and metastasis through interactions with carbohydrate-binding lectins such as E- and P-selectins .
Comparación Con Compuestos Similares
N-Allyloxycarbonyl-beta-lactosamine can be compared with other similar compounds, such as:
Poly-N-acetyllactosamine: This compound consists of type II lactosamine chain repeats and serves as a scaffold for various terminal modifications.
N-Allyloxycarbonyl Peracetyl beta-Lactosamine: This compound has a similar structure but includes additional acetyl groups, which may affect its biochemical properties.
This compound is unique due to its specific molecular structure and its applications in proteomics research and glycan screening.
Propiedades
Fórmula molecular |
C16H27NO12 |
|---|---|
Peso molecular |
425.38 g/mol |
Nombre IUPAC |
prop-2-enyl N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C16H27NO12/c1-2-3-26-16(25)17-8-10(21)13(7(5-19)27-14(8)24)29-15-12(23)11(22)9(20)6(4-18)28-15/h2,6-15,18-24H,1,3-5H2,(H,17,25)/t6-,7-,8-,9+,10-,11+,12-,13-,14-,15+/m1/s1 |
Clave InChI |
BYVZAAFFTWSDID-AEBMIEDASA-N |
SMILES isomérico |
C=CCOC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C=CCOC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)

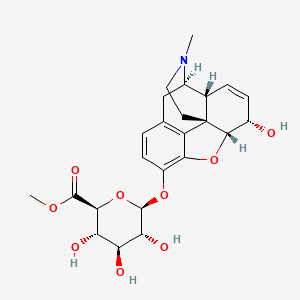
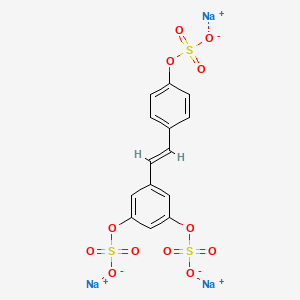

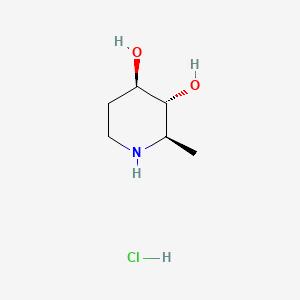

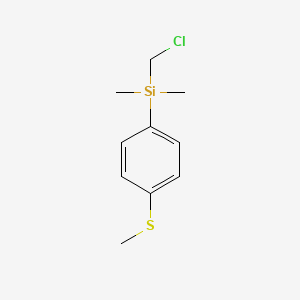
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
